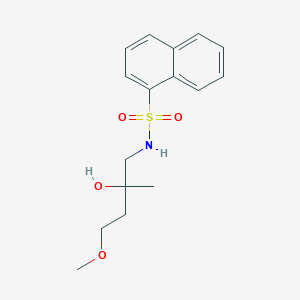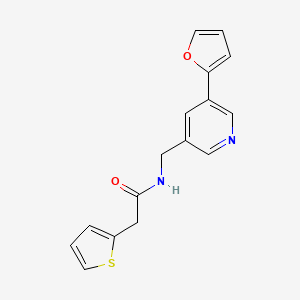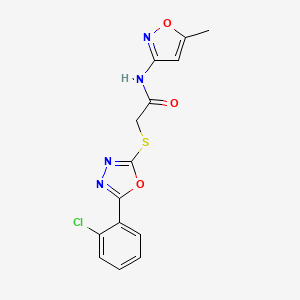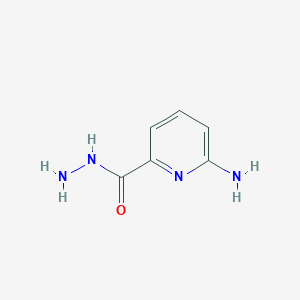
6-Aminopicolinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
6-Aminopicolinohydrazide can be synthesized through numerous methods. For instance, one method involves the reaction of methyl 6-aminopicolinate with hydrazine hydrate in methanol at 70℃ for 4 hours .Molecular Structure Analysis
The molecular formula of 6-Aminopicolinohydrazide is C6H8N4O . Its average mass is 152.154 Da and its monoisotopic mass is 152.069809 Da .Chemical Reactions Analysis
In the synthesis of GS-4997, an inhibitor of apoptosis signal-regulating kinase 1, 6-Aminopicolinohydrazide is used . A mixture of 6-aminopicolinohydrazide and triethyl orthoformate in anhydrous 1,4-dioxane is stirred at 80 °C under an N2 atmosphere .Physical And Chemical Properties Analysis
6-Aminopicolinohydrazide is an organic molecule with the chemical formula C6H8N4O. More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Antiplasmodial Activity
A study by Hochegger et al. (2021) prepared compounds from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction, which included 6-Aminopicolinohydrazide derivatives. These compounds were tested for antiplasmodial activity against Plasmodium falciparum NF54, showing that activity and cytotoxicity were significantly influenced by the linker and its substitution, highlighting the potential of 6-Aminopicolinohydrazide derivatives in antiplasmodial applications (Hochegger et al., 2021).
Tubulin Polymerization Inhibition
Minegishi et al. (2015) discovered that compounds related to 6-Aminopicolinohydrazide showed promising antiproliferative activity toward human cancer cells, likely due to tubulin polymerization inhibition. This suggests the potential use of 6-Aminopicolinohydrazide derivatives in cancer research, especially concerning the mechanisms of cell division and cancer proliferation (Minegishi et al., 2015).
Inhibitors of Coagulation Factor Xa
Research by Pauls et al. (2001) in the field of antithrombotic agents indicated that derivatives of 6-Aminopicolinohydrazide could be potential inhibitors of Factor Xa, a key enzyme in the blood coagulation pathway. This presents a possibility for these compounds to be used in the development of new anticoagulants (Pauls et al., 2001).
Enzyme Inhibitory Properties
A study by Almaz et al. (2021) on benzohydrazide derivatives, which include 6-Aminopicolinohydrazide structures, found that these compounds exhibited inhibitory effects on cholinesterase enzymes. This implies potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease, where enzyme inhibition can play a critical role (Almaz et al., 2021).
Safety and Hazards
Direcciones Futuras
While the future directions of 6-Aminopicolinohydrazide are not explicitly mentioned in the retrieved papers, its use in the synthesis of GS-4997, an inhibitor of apoptosis signal-regulating kinase 1, suggests potential applications in the development of treatments for diseases such as tumorigenesis, neurodegenerative disorders, metabolic disorders, and infections .
Mecanismo De Acción
Target of Action
6-Aminopicolinohydrazide is an inhibitor of apoptosis signal-regulating kinase 1 (ASK1) . ASK1 is a member of the mitogen-activated protein kinase (MAPK) family, which resides upstream of both Jun N-terminal kinase (JNK) and p38 . ASK1 is capable of phosphorylating the MAP2Ks MKK4/7 and MKK3/6, which in turn phosphorylate and activate JNKs and p38 MAPKs, respectively . ASK1 modulates various responses to cellular stress including reactive oxygen species (ROS), calcium influx, endoplasmic reticulum (ER), infection, and inflammation .
Mode of Action
Given its role as an ask1 inhibitor, it likely interacts with ask1 to prevent its activation and subsequent phosphorylation of map2ks . This would inhibit the downstream activation of JNKs and p38 MAPKs, thereby modulating the cellular stress responses that ASK1 is involved in .
Biochemical Pathways
The inhibition of ASK1 by 6-Aminopicolinohydrazide affects the MAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and response to stress . By inhibiting ASK1, 6-Aminopicolinohydrazide can potentially modulate these processes, although the specific downstream effects would depend on the cellular context .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The molecular and cellular effects of 6-Aminopicolinohydrazide’s action would be the modulation of the cellular processes controlled by the MAPK signaling pathway . This could include changes in cell growth, differentiation, and stress responses . The specific effects would depend on the cellular context and the specific stressors present .
Action Environment
The action, efficacy, and stability of 6-Aminopicolinohydrazide could potentially be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and the specific cellular context . .
Propiedades
IUPAC Name |
6-aminopyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZIYKSOOXNJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopicolinohydrazide | |
CAS RN |
5584-18-9 |
Source


|
| Record name | 6-Amino-2-pyridinecarboxylic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)

![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)

![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)
![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)
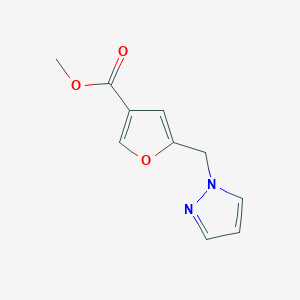

![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)
